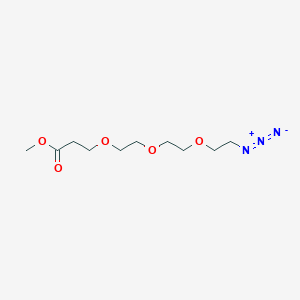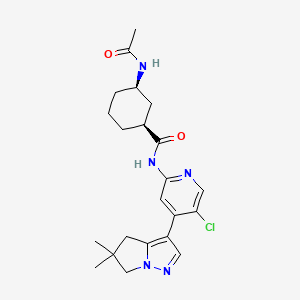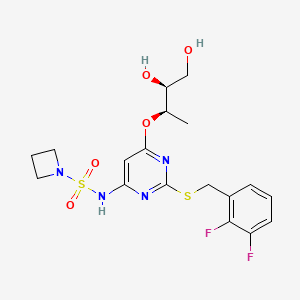
Azido-PEG3-methylester
Übersicht
Beschreibung
Azido-PEG3-methyl ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-PEG3-methyl ester is used in the synthesis of PROTACs . It is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry .Molecular Structure Analysis
Azido-PEG3-methyl ester contains a Azide group and a COOR/Ester group linked through a linear PEG chain .Chemical Reactions Analysis
Azido-PEG3-methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG3-methyl ester is a crosslinker containing an azide group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
PROTAC-Linker
Azido-PEG3-methylester ist ein auf PEG basierender PROTAC-Linker {svg_1}. PROTACs (Proteolyse-Targeting-Chimären) sind eine Klasse von Medikamenten, die das intrazelluläre Ubiquitin-Proteasom-System nutzen, um Zielproteine selektiv abzubauen {svg_2}. Diese Anwendung ist besonders nützlich im Bereich der Medikamentenforschung und -entwicklung {svg_3}.
Click-Chemie-Reagenz
This compound ist ein Click-Chemie-Reagenz {svg_4}. Es enthält eine Azidgruppe und kann mit Molekülen, die Alkyn-Gruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) eingehen {svg_5}. Diese Eigenschaft macht es zu einem wertvollen Werkzeug im Bereich der Biokonjugation und ermöglicht die selektive und effiziente Bildung kovalenter Bindungen zwischen Biomolekülen {svg_6}.
Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC)
Neben CuAAc kann this compound auch eine spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC) mit Molekülen eingehen, die DBCO- oder BCN-Gruppen enthalten {svg_7}. SPAAC ist eine kupferfreie Variante der Click-Chemie, die in biologischen Systemen von Vorteil ist, in denen Kupferionen toxisch oder störend sein können {svg_8}.
Photoreaktiver Vernetzer
This compound kann als photoreaktiver Vernetzer verwendet werden {svg_9}. Photoreaktive Gruppen sind chemisch inerte Verbindungen, die bei Belichtung mit ultraviolettem oder sichtbarem Licht reaktiv werden {svg_10}. Diese Eigenschaft macht sie besonders nützlich bei der Erfassung von Proteininteraktionen {svg_11}.
Nicht-spaltbarer Linker für Biokonjugation
This compound ist ein nicht-spaltbarer Linker für die Biokonjugation {svg_12}. Das bedeutet, dass er eine stabile Bindung bildet, die unter normalen biologischen Bedingungen nicht gebrochen werden kann, wodurch er für die Herstellung permanenter Verbindungen zwischen Biomolekülen nützlich ist {svg_13}.
Verbesserung der Wasserlöslichkeit
Der hydrophile PEG-Linker in this compound erhöht die Wasserlöslichkeit von Verbindungen in wässrigen Medien {svg_14}. Dies ist besonders nützlich in der Medikamentenverabreichung, da die Verbesserung der Löslichkeit von Therapeutika ihre Bioverfügbarkeit verbessern kann {svg_15}.
Wirkmechanismus
Target of Action
Azido-PEG3-methyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG3-methyl ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG3-methyl ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By linking a target protein to an E3 ubiquitin ligase, PROTACs can induce the degradation of the target protein .
Pharmacokinetics
It is known that the compound is a hydrophilic peg-based linker, which can increase its solubility in aqueous media .
Result of Action
The result of the action of Azido-PEG3-methyl ester is the degradation of the target protein . This can have various effects depending on the specific function of the target protein .
Action Environment
The action of Azido-PEG3-methyl ester can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the specific conditions of the reaction . Additionally, the stability of the compound may be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
Azido-PEG3-methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various biomolecules, including enzymes and proteins, through its Azide group . The nature of these interactions is primarily through copper-catalyzed azide-alkyne cycloaddition reactions .
Cellular Effects
As a component of PROTACs, it may influence cell function by selectively degrading target proteins .
Molecular Mechanism
Azido-PEG3-methyl ester exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Azido-PEG3-methyl ester, as a linker, facilitates the degradation of target proteins by bringing them in proximity to E3 ubiquitin ligases .
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-15-10(14)2-4-16-6-8-18-9-7-17-5-3-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNDRBQIKCJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)








![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
